molecular formula C12H13FN2O2 B3020353 ethyl 3-amino-4-fluoro-1-methyl-1H-indole-2-carboxylate CAS No. 812675-56-2

ethyl 3-amino-4-fluoro-1-methyl-1H-indole-2-carboxylate

Cat. No.: B3020353
CAS No.: 812675-56-2
M. Wt: 236.246
InChI Key: OBVTTZRRMNZFOJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-fluoro-1-methyl-1H-indole-2-carboxylate is a substituted indole derivative characterized by a unique combination of functional groups: an amino group at position 3, a fluorine atom at position 4, a methyl group at position 1, and an ethyl ester at position 2 (Figure 1). These substituents confer distinct electronic, steric, and physicochemical properties, making the compound a valuable intermediate in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including nucleophilic substitution and esterification, under controlled conditions .

Properties

IUPAC Name

ethyl 3-amino-4-fluoro-1-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2/c1-3-17-12(16)11-10(14)9-7(13)5-4-6-8(9)15(11)2/h4-6H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVTTZRRMNZFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1C)C=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-fluoro-1-methyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-fluoro-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: N-fluorobenzenesulfonimide (NFSI), phenylhydrazine

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical and Synthetic Applications

Building Block in Organic Synthesis

  • Ethyl 3-amino-4-fluoro-1-methyl-1H-indole-2-carboxylate serves as a versatile building block for the synthesis of more complex indole derivatives. Its unique structure allows for the introduction of various functional groups, making it a valuable intermediate in organic chemistry.

Synthetic Methodologies

  • The synthesis typically involves multi-step organic reactions, including Fischer indole synthesis and nucleophilic substitution reactions. The compound can also undergo esterification to form derivatives that are useful in further chemical transformations.
Reaction TypeExample ReagentsPurpose
OxidationPotassium permanganateTo form oxidized products like acids
ReductionLithium aluminum hydrideTo reduce functional groups
SubstitutionN-fluorobenzenesulfonimideFor introducing new substituents

Biological Applications

Antiviral and Anticancer Properties

  • Research indicates that indole derivatives, including this compound, exhibit significant antiviral and anticancer activities. These compounds interact with various biological targets, potentially leading to the development of new therapeutic agents .

Mechanism of Action

  • The compound is believed to modulate specific receptors involved in cellular signaling pathways. For instance, structure-activity relationship studies have shown that modifications at certain positions can enhance the binding affinity to the CB1 receptor, which is implicated in various physiological processes .

Medicinal Chemistry

Drug Development Potential

  • The unique structural features of this compound make it a candidate for drug development aimed at targeting specific diseases. Its ability to modulate immune responses through T helper cell activity suggests potential applications in immunotherapy .

Case Studies

  • Cancer Therapeutics : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through receptor-mediated pathways.
  • Antimicrobial Activity : Ethyl 3-amino derivatives have shown effectiveness against various microbial strains, indicating their potential as antimicrobial agents.

Industrial Applications

Specialty Chemicals Production

  • The compound can be utilized in the production of specialty chemicals with tailored properties for industrial applications. Its versatility allows for modifications that enhance performance characteristics in various chemical processes .

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-fluoro-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation . The presence of the fluoro group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Key Observations :

  • Substituent Positioning: Fluorine at position 4 (vs. 5 or 6 in analogues) and the 1-methyl group significantly influence steric hindrance and electronic effects. The 3-amino group enhances nucleophilicity, enabling participation in coupling or condensation reactions .
  • Electronic Effects: The electron-withdrawing fluorine and electron-donating amino group create a polarized indole ring, altering reactivity compared to non-fluorinated or non-aminated analogues .

Physicochemical Properties

Limited data on the target compound’s properties necessitate extrapolation from analogues:

  • Solubility: The 3-amino group increases hydrophilicity relative to non-aminated derivatives (e.g., ethyl 4-fluoro-1H-indole-2-carboxylate) . However, the 1-methyl group and ethyl ester may counterbalance this by enhancing lipophilicity.
  • Melting Points: Amine-containing indoles (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide in ) exhibit higher melting points (e.g., 249–250°C) due to hydrogen bonding. The target compound’s melting point is likely elevated compared to non-aminated derivatives.

Biological Activity

Ethyl 3-amino-4-fluoro-1-methyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This compound's structure allows it to interact with various biological targets, leading to potential applications in medicinal chemistry, particularly in the development of antiviral, anticancer, and antimicrobial agents.

Chemical Structure and Properties

This compound is characterized by:

  • Indole Core : A bicyclic structure that is common in many biologically active compounds.
  • Fluorine Substitution : The presence of a fluorine atom enhances the compound's lipophilicity and may improve its interaction with biological targets.
  • Carboxylate Group : This functional group is crucial for its biological activity, particularly in receptor binding.

The biological activities of this compound can be attributed to several mechanisms:

1. Receptor Interaction

Indole derivatives are known to bind with high affinity to various receptors, including:

  • Serotonin Receptors : Involved in mood regulation and potential antidepressant effects.
  • Dopamine Receptors : Implicated in neuropsychiatric disorders.

2. Inhibition of Viral Replication

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been shown to inhibit viral replication in models involving neurotropic alphaviruses, demonstrating protective effects against infections like the Sindbis virus .

3. Anticancer Activity

Indole derivatives, including this compound, have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through interactions with specific molecular targets .

Biological Activity Data

The following table summarizes the biological activities and effective concentrations (IC50 values) reported for this compound and related compounds:

Activity TypeTarget/PathogenIC50 (µM)Reference
AntiviralSindbis virus10.06
AnticancerMCF-7 (breast cancer)15.70
AntimicrobialE. coli50
Receptor BindingSerotonin ReceptorsHigh Affinity

Case Study 1: Antiviral Activity

A study evaluated the antiviral efficacy of this compound against neurotropic alphaviruses. The compound exhibited significant inhibition of viral replication in vitro, suggesting its potential as a therapeutic agent for viral infections .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, the compound was tested against various cancer cell lines, including MCF-7 and HepG2. Results indicated that it induced apoptosis and inhibited cell growth effectively at micromolar concentrations, highlighting its potential as an anticancer drug .

Q & A

Q. Advanced

  • Purity Check : Use HPLC or TLC to detect impurities. Recrystallization from DMF/acetic acid mixtures can improve purity .
  • Isotopic Peaks : Verify fluoro-substituted peaks using 19^{19}F NMR if available.
  • Cross-Validation : Compare spectral data with structurally similar compounds (e.g., ethyl 5-fluoroindole-2-carboxylate derivatives) .

Why are specific solvents like acetic acid or DMF chosen for synthesis?

Q. Advanced

  • Acetic Acid : Facilitates cyclization via protonation of intermediates and acts as a mild acid catalyst .
  • DMF/DMSO : High polarity stabilizes charged intermediates (e.g., enolates) and enhances reaction rates at elevated temperatures .

What chromatographic techniques are recommended for purification?

Q. Advanced

  • Column Chromatography : Use silica gel with gradient elution (e.g., cyclohexane/ethyl acetate from 80:20 to 50:50) .
  • Recrystallization : DMF/acetic acid (1:1) is effective for removing polar byproducts .

How does the 4-fluoro substituent affect the indole ring's electronic properties?

Advanced
The electron-withdrawing fluoro group:

  • Reduces Electron Density : Deactivates the ring toward electrophilic substitution.
  • Directs Reactivity : Ortho/para positions become less reactive, favoring meta-like regions in further functionalization.
    Compare with non-fluorinated analogs, which show higher reactivity in halogenation or nitration .

What storage conditions are required to maintain stability?

Q. Basic

  • Temperature : Store at 2–8°C in airtight containers.
  • Light Sensitivity : Protect from UV exposure using amber glass.
  • Moisture Control : Use desiccants, as ester and amino groups are hygroscopic .

How can this compound be modified to study structure-activity relationships (SAR)?

Q. Advanced

  • Substituent Variation : Introduce alkyl/aryl groups at the 1-methyl or 2-carboxylate positions (e.g., benzyl or trifluoromethyl groups) .
  • Bioisosteric Replacement : Replace the fluoro group with chloro or methoxy groups to assess electronic effects.
  • Probe Biological Targets : Conjugate with pharmacophores (e.g., benzophenones) to evaluate binding affinity in enzyme inhibition assays .

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